molecular formula C24H20N2O3S2 B11660876 N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

Cat. No.: B11660876
M. Wt: 448.6 g/mol
InChI Key: ANYVJPKYEDNRHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-BENZOTHIOPHEN-5-YL)-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)BENZAMIDE is a complex organic compound that features a benzothiophene moiety, a tetrahydroquinoline sulfonyl group, and a benzamide structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

Molecular Formula

C24H20N2O3S2

Molecular Weight

448.6 g/mol

IUPAC Name

N-(1-benzothiophen-5-yl)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide

InChI

InChI=1S/C24H20N2O3S2/c27-24(25-20-9-12-23-19(16-20)13-15-30-23)18-7-10-21(11-8-18)31(28,29)26-14-3-5-17-4-1-2-6-22(17)26/h1-2,4,6-13,15-16H,3,5,14H2,(H,25,27)

InChI Key

ANYVJPKYEDNRHF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)SC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZOTHIOPHEN-5-YL)-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiophene Moiety: This can be achieved through cyclization reactions involving thiophene derivatives.

    Synthesis of Tetrahydroquinoline: This can be synthesized via hydrogenation of quinoline derivatives.

    Sulfonylation: The tetrahydroquinoline can be sulfonylated using sulfonyl chlorides under basic conditions.

    Amide Formation: The final step involves coupling the sulfonylated tetrahydroquinoline with a benzamide derivative using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield and purity, as well as scaling up the reactions using continuous flow chemistry or batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene moiety.

    Reduction: Reduction reactions could target the sulfonyl group or the benzamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LAH) or catalytic hydrogenation.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

N-(1-BENZOTHIOPHEN-5-YL)-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)BENZAMIDE could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved could be related to signal transduction, metabolism, or cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzothiophen-5-yl)-4-(quinolin-1-ylsulfonyl)benzamide
  • N-(1-Benzothiophen-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Uniqueness

N-(1-BENZOTHIOPHEN-5-YL)-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)BENZAMIDE is unique due to the presence of both the benzothiophene and tetrahydroquinoline moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.